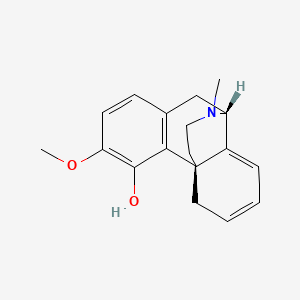

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:

Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.

Demethylation: Thebaine undergoes demethylation to produce oripavine.

Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.

Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Yields more saturated morphinan derivatives.

Substitution: Results in various functionalized morphinan compounds.

Scientific Research Applications

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its interaction with biological receptors, particularly opioid receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.

Industry: Utilized in the production of semi-synthetic opioids and other related compounds.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Morphine: A naturally occurring opiate with similar analgesic properties.

Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.

Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.

Biological Activity

6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol, also known as CAS Number 85153-90-8, is a morphinan derivative with a unique structural configuration that influences its biological activity. This compound has garnered attention due to its potential analgesic properties and interaction with opioid receptors.

- Molecular Formula : C18H21NO2

- Molecular Weight : 283.36 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 428.7°C at 760 mmHg

- Flash Point : 213.1°C

The biological activity of this compound primarily involves its interaction with the opioid receptors in the central nervous system (CNS). It exhibits significant binding affinity for the mu-opioid receptor (MOR), which is critical for its analgesic effects.

Opioid Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Mu (MOR) | Low nanomolar range |

| Delta (DOR) | Moderate affinity |

| Kappa (KOR) | Lower affinity |

Pharmacological Effects

Research indicates that this compound possesses potent antinociceptive properties, making it a candidate for pain management therapies. Studies have shown that it can effectively reduce pain in various animal models.

Case Study: Antinociceptive Efficacy

A study demonstrated that this compound exhibited superior efficacy compared to traditional opioids in inflammatory pain models. The compound's potency was assessed using the formalin test in mice, revealing:

- ED50 (effective dose for 50% response): significantly lower than morphine during the inflammatory phase.

This increased potency suggests a favorable pharmacological profile for treating pain without the typical side effects associated with conventional opioids.

Comparative Analysis with Other Opioids

| Compound | ED50 (µmol/kg) | MOR Affinity (Ki) |

|---|---|---|

| 6,7,8,14-Tetradehydro... | 0.55 | 0.42 nM |

| Morphine | 6.44 | 3.35 nM |

Safety and Toxicology

While the analgesic properties are promising, safety profiles must be thoroughly evaluated. Early studies have indicated a lower incidence of side effects compared to traditional opioids; however, comprehensive toxicological assessments are necessary to confirm these findings.

Properties

CAS No. |

85153-90-8 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol |

InChI |

InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1 |

InChI Key |

ONYKSPDQQPOMEU-RDTXWAMCSA-N |

Isomeric SMILES |

CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O |

Canonical SMILES |

CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.